5,6-Epoxyhexyltriethoxysilane
Overview
Description
5,6-Epoxyhexyltriethoxysilane is an organosilicon compound with the molecular formula C₁₂H₂₆O₄Si. It is characterized by the presence of an epoxy group and three ethoxy groups attached to a silicon atom. This compound is commonly used as a coupling agent and in surface modification applications due to its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Epoxyhexyltriethoxysilane typically involves the reaction of 5,6-epoxyhexanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
5,6-Epoxyhexanol+TriethoxysilaneCatalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,6-Epoxyhexyltriethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanol groups.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.
Epoxy Ring Opening: The epoxy group can react with nucleophiles, such as amines or alcohols, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or the presence of a catalyst.
Epoxy Ring Opening: Commonly uses nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane networks.
Epoxy Ring Opening: Formation of β-hydroxyalkyl derivatives.
Scientific Research Applications
5,6-Epoxyhexyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and the development of medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve adhesion and durability
Mechanism of Action
The mechanism of action of 5,6-Epoxyhexyltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The epoxy group can react with nucleophiles, leading to the formation of stable β-hydroxyalkyl derivatives. The ethoxy groups can undergo hydrolysis and condensation reactions, resulting in the formation of siloxane networks. These reactions enhance the adhesion and compatibility of the compound with different materials .
Comparison with Similar Compounds
Similar Compounds
- γ-Glycidoxypropyltrimethoxysilane
- β-(3,4-Epoxycyclohexyl)ethyltriethoxysilane
- γ-Glycidoxypropylmethyldiethoxysilane
Comparison
5,6-Epoxyhexyltriethoxysilane is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Compared to γ-Glycidoxypropyltrimethoxysilane, it offers better hydrolytic stability. In contrast to β-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, it has a more flexible aliphatic chain, which can be advantageous in certain applications .
Properties
IUPAC Name |
triethoxy-[4-(oxiran-2-yl)butyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-12-11-13-12/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPHUYKUOAWJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCC1CO1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458811 | |
Record name | 5,6-EPOXYHEXYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86138-01-4 | |
Record name | 5,6-EPOXYHEXYLTRIETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5,6-Epoxyhexyltriethoxysilane in the described consolidating compositions?
A1: this compound functions as a silane-based resin in the consolidating compositions. [] The composition, designed for consolidation purposes, incorporates an aqueous-based fluid, the this compound resin, a silane-based amine curing agent, and a retarding agent. [] The epoxy functionality of this compound likely enables it to react with the amine curing agent, leading to the formation of a crosslinked network that provides consolidation.
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